

Physical and chemical properties of 2,4,6-Tribromopyridin-3-ol

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Compound of Interest

Compound Name: 2,4,6-Tribromopyridin-3-ol

Cat. No.: B189416

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An In-depth Technical Guide to 2,4,6-Tribromopyridin-3-ol

Disclaimer: This document provides a summary of the available information on **2,4,6-Tribromopyridin-3-ol**. It is important to note that specific experimental data for many of its physical and chemical properties are not readily available in published literature or common chemical databases. Therefore, some sections are based on computed data and established principles of organic chemistry for analogous compounds.

Introduction

2,4,6-Tribromopyridin-3-ol is a polyhalogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with three bromine atoms and a hydroxyl group, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The high degree of bromination and the presence of a hydroxyl group offer multiple sites for further functionalization. This guide consolidates the known information about this compound and provides a theoretical framework for its properties and synthesis where experimental data is limited.

Core Properties and Data

The fundamental identifiers and computed properties for **2,4,6-Tribromopyridin-3-ol** are summarized below.

Table 1: Core Identifiers for 2,4,6-Tribromopyridin-3-ol

Identifier	Value	Reference
IUPAC Name	2,4,6-Tribromopyridin-3-ol	[1]
CAS Number	6602-34-2	[1][2][3][4]
Molecular Formula	C ₅ H ₂ Br ₃ NO	[1]
Molecular Weight	331.79 g/mol	[1]
Canonical SMILES	<chem>C1(=C(C(=NC(=C1)Br)Br)O)Br</chem>	[1]
InChI Key	CJJDOBAYAHWINI-UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Notes
LogP	3.07	A measure of lipophilicity.
Polar Surface Area (PSA)	33.12 Å²	
Hydrogen Bond Donors	1	From the hydroxyl group.
Hydrogen Bond Acceptors	2	From the nitrogen and oxygen atoms.
Rotatable Bonds	0	

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Caption: Key identifiers for **2,4,6-Tribromopyridin-3-ol**.

Physical and Chemical Properties

3.1 Physical Properties

- **Appearance:** The physical state (e.g., solid, liquid) and color are not specified in available literature. Analogous compounds like 2,4,6-tribromophen typically white to off-white crystalline solids.
- **Melting Point:** Experimental data is not available.
- **Boiling Point:** Experimental data is not available.
- **Solubility:** Solubility in water and common organic solvents has not been experimentally determined. Given its LogP value of 3.07, it is expected to solubility in water and higher solubility in organic solvents like ethers, and chlorinated hydrocarbons.

3.2 Spectroscopic Data

No experimental NMR, IR, or Mass Spectrometry data for **2,4,6-Tribromopyridin-3-ol** is publicly available. For reference, theoretical studies on similar molecules like 3-bromo-2-hydroxypyridine have been conducted to predict their spectral properties.^{[5][6]}

3.3 Chemical Properties and Reactivity

The reactivity of **2,4,6-Tribromopyridin-3-ol** is dictated by the pyridine ring, the three bromine substituents, and the hydroxyl group.

- **Pyridine Ring:** The pyridine ring is an electron-deficient aromatic system. The nitrogen atom deactivates the ring towards electrophilic substitution.
- **Bromine Substituents:** The bromine atoms are good leaving groups in nucleophilic aromatic substitution reactions, particularly at the 2-, 4-, and 6-p which are activated by the ring nitrogen. The reactivity of these positions can be influenced by the electronic effects of the hydroxyl group.
- **Hydroxyl Group:** The -OH group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, though such reactions are gener on a pyridine ring. It can also be deprotonated to form a phenoxide-like species, enhancing its nucleophilicity. Furthermore, it can be converted into functional groups, such as an ether or an ester, or a triflate for cross-coupling reactions.^{[7][8]}

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **2,4,6-Tribromopyridin-3-ol** are not described in the surveyed literature. However, a plausible synthetic route can be proposed based on general methods for the preparation of polysubstituted 3-hydroxypyridines.

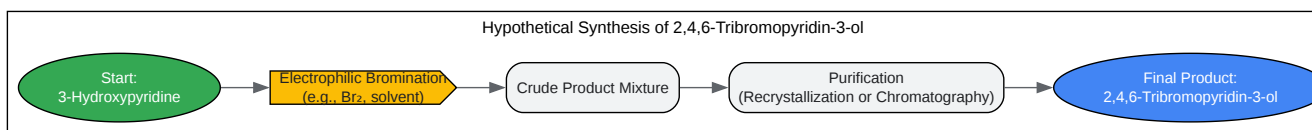
4.1 Hypothetical Synthesis Protocol

A potential synthetic route could involve the de novo construction of the pyridine ring followed by bromination, or the bromination of a pre-existing 3-hydroxypyridine scaffold. Given the directing effects of the substituents, a multi-step process would likely be required for regioselective synthesis.

One general approach to polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles.^{[9][10]} A modern approach is the "anti-Wacker"-type cyclization.^{[7][8]}

A more classical approach might involve the following steps, illustrated in the workflow diagram below:

- **Starting Material:** Begin with 3-hydroxypyridine.
- **Bromination:** Direct bromination of 3-hydroxypyridine. This reaction would need to be carefully controlled to achieve the desired tribromination. The hydroxyl group is an activating group, which would facilitate the electrophilic substitution of bromine atoms onto the ring. The reaction would likely require a bromine source (e.g., Br₂) and a suitable solvent.
- **Purification:** The crude product would then be purified, likely using techniques such as recrystallization or column chromatography to isolate the desired **2,4,6-Tribromopyridin-3-ol** from any mono- or di-brominated side products.



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Caption: A plausible, hypothetical workflow for the synthesis of **2,4,6-Tribromopyridin-3-ol**.

Involvement in Signaling Pathways or Drug Development

Currently, there is no available information in the public domain linking **2,4,6-Tribromopyridin-3-ol** to any specific biological signaling pathways or development programs. However, the pyridine scaffold is a common motif in many biologically active compounds, and halogenated derivatives are often explored in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Safety Information

No specific safety data sheet (SDS) for **2,4,6-Tribromopyridin-3-ol** is readily available. For general guidance, one should refer to the safety information for structurally similar compounds, such as other brominated phenols and pyridines.^{[11][12][13]}

- **General Hazards:** Such compounds are often irritants to the skin, eyes, and respiratory tract.
- **Handling:** It is recommended to handle this compound in a well-ventilated area or a fume hood, using appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.
- **Toxicity:** The toxicological properties have not been determined. Halogenated aromatic compounds can have varying levels of toxicity and may be harmful if ingested, inhaled, or absorbed through the skin.

Researchers should always perform a thorough risk assessment before handling this or any other chemical.

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